molecular formula C15H18N2O2 B1335567 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 730-95-0

3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B1335567
CAS RN: 730-95-0
M. Wt: 258.32 g/mol
InChI Key: KJEAJVJVRGZIDA-UHFFFAOYSA-N
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Description

The compound 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione is a member of the spirohydantoin family, which has been studied for its potential anticonvulsant properties. The structure-property relationship of these compounds, including those with various 4-substituted benzyl groups, has been explored through both experimental and theoretical methods to understand their potential as anticonvulsant agents .

Synthesis Analysis

The synthesis of related spirohydantoin compounds involves characterizing the prepared compounds using techniques such as UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy, along with elemental analysis. Single-crystal X-ray diffraction has been used to

Scientific Research Applications

Crystal Structure Analysis and Conformation

Researchers have investigated the crystal packing preferences of similar spirohydantoin derivatives, including 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione. These studies, conducted through single-crystal X-ray diffraction and quantum chemical calculations, provide insights into the conformational preferences and crystal packing of these compounds, which are closely related to 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione (Lazić et al., 2022).

Supramolecular Chemistry

Another study focuses on the supramolecular outcomes of fluorination in cyclohexane-5-sspirohydantoin derivatives, including 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione. This research utilizes single-crystal X-ray crystallography and quantum chemical studies to assess intermolecular interactions, which are crucial in understanding the structural behavior of such compounds in a crystal environment (Gak Simić et al., 2021).

Structure-Property Relationship

The structure-property relationship of derivatives of diazaspiro[4.4]nonane, closely related to 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been explored. This study offers insights into their spectroscopic properties and potential applications, which can be extrapolated to understand similar compounds (Lazić et al., 2017).

Synthesis and Pharmacological Interest

A study on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showcases a simple and efficient method for producing this compound, highlighting its importance as a heterocyclic scaffold with pharmacological interest (Pardali et al., 2021).

Hydrogen Bonding and Crystal Structure

Research on compounds like 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid, structurally related to 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione, reveals how hydrogen bonds and other interactions influence the crystal structure, which is crucial for understanding the physical properties of these compounds (Shivachev et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can cause harm if swallowed or if it comes into contact with the eyes.

properties

IUPAC Name

3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-15(9-5-2-6-10-15)16-14(19)17(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEAJVJVRGZIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406572
Record name 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione

CAS RN

730-95-0
Record name 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Lazić, LD Radovanović, BĐ Božić… - Journal of Molecular …, 2019 - Elsevier
Two series of cycloalkanespiro-5-hydantoins, namely cyclohexanespiro-5-hydantoins and cycloheptanespiro-5-hydantoins with a 4-substituted benzyl or a 2-(4-substituted phenyl)-2-…
Number of citations: 8 www.sciencedirect.com

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